molecular formula C18H22N4O3 B11193432 Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11193432
M. Wt: 342.4 g/mol
InChI Key: IJWIEEWVKQJUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions typically involve heating the reactants in a solvent like toluene at elevated temperatures (around 100°C) for several hours . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it inhibits the NF-kB inflammatory pathway, which is involved in the regulation of immune responses . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H22N4O3/c1-4-8-13-15(17(23)25-5-2)16(22-18(21-13)19-11-20-22)12-9-6-7-10-14(12)24-3/h6-7,9-11,16H,4-5,8H2,1-3H3,(H,19,20,21)

InChI Key

IJWIEEWVKQJUMK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)OCC

Origin of Product

United States

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